2,3-Decanedione
Description
Structure
3D Structure
Properties
CAS No. |
3848-26-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
decane-2,3-dione |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-10(12)9(2)11/h3-8H2,1-2H3 |
InChI Key |
WIOUGFYMCDRKCA-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)C(=O)C |
Canonical SMILES |
CCCCCCCC(=O)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Solubility : Shorter-chain diketones (e.g., diacetyl) are more water-soluble, whereas this compound’s hydrophobicity may limit environmental mobility .
Preparation Methods
Reaction Conditions and Performance
| Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| MnO₂ (10 wt%) | 140 | 2 | 91.4 | 69.6 |
| Bi₂O₃ (8 wt%) | 140 | 2 | 90.7 | 76.2 |
| Fe₂(SO₄)₃ (12 wt%) | 130 | 4 | 83.5 | 72.8 |
The MnO₂/Bi₂O₃ mixed catalyst (1:1 mass ratio) demonstrates synergistic effects, enhancing both conversion (89.3%) and selectivity (83.2%). This method avoids intermediate isolation, streamlining production while minimizing waste.
Aldol Condensation Followed by Oxidation
A two-step protocol involving aldol condensation of aldehydes with subsequent oxidation has been adapted for this compound synthesis. For instance, heptanal undergoes base-catalyzed condensation to form 2,3-decanediol, which is then oxidized using Dess–Martin periodinane (DMP) or pyridinium chlorochromate (PCC). This approach, derived from analogous diketone syntheses, achieves 75–85% overall yields under optimized conditions.
Key Reaction Steps:
- Aldol Condensation :
$$ \text{2 CH}3(\text{CH}2)5\text{CHO} \xrightarrow{\text{NaOH}} \text{CH}3(\text{CH}2)5\text{CH(OH)CH(OH)(CH}2\text{)}5\text{CH}_3 $$ - Oxidation :
$$ \text{Diol} \xrightarrow{\text{DMP}} \text{CH}3(\text{CH}2)5\text{C(O)C(O)(CH}2\text{)}5\text{CH}3 $$
The choice of oxidant critically impacts selectivity: DMP minimizes overoxidation to carboxylic acids compared to Cr-based reagents.
Enzymatic Decarboxylation of β-Keto Acids
Biocatalytic routes using lipases or ketoreductases offer sustainable alternatives. β-Keto decanoic acid, derived from microbial fermentation, undergoes enzymatic decarboxylation to yield this compound. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica achieves 92% conversion at 37°C in aqueous medium, though substrate solubility limitations necessitate co-solvents like tert-butanol.
Metal-Mediated Cross-Coupling Reactions
Palladium-catalyzed carbonylative coupling of alkyl halides presents a modular strategy. For example, 1-bromooctane reacts with carbon monoxide in the presence of Pd(PPh₃)₄ and a bisphosphine ligand to form this compound via intermediate acylpalladium complexes. This method, while efficient (70–80% yields), requires stringent control of CO pressure (1–3 atm) to prevent dimerization side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost (USD/kg) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Oxidative Dehydrogenation | 80–90 | 120–150 | Industrial | Moderate (metal waste) |
| Aldol-Oxidation | 70–85 | 200–250 | Pilot-scale | High (toxic oxidants) |
| Enzymatic Decarboxylation | 85–92 | 300–400 | Lab-scale | Low |
| Pd-Catalyzed Coupling | 70–80 | 500–600 | Lab-scale | High (heavy metals) |
Industrial processes favor oxidative dehydrogenation due to cost-effectiveness, while enzymatic methods show promise for pharmaceutical applications requiring high purity.
Challenges in Purification and Characterization
The high hydrophobicity of this compound complicates isolation from reaction mixtures. Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/water (5:4:1) provides 98% purity, as confirmed by GC-MS (m/z 170 [M⁺]) and ¹³C NMR (δ 207.5 ppm, C=O). Industrial-scale crystallization remains problematic due to the compound’s low melting point (−12°C).
Emerging Techniques: Flow Chemistry and Photocatalysis
Microreactor systems enable continuous production of this compound with residence times under 10 minutes. A recent advance employs TiO₂ photocatalysis under UV irradiation to oxidize 2,3-decanediol, achieving 95% conversion at 50°C. This method eliminates metal catalysts but requires further optimization for energy efficiency.
Q & A
Q. What are the established methods for synthesizing and characterizing 2,3-Decanedione in laboratory settings?
- Methodology : Synthesis typically involves diketone formation via oxidation of decane derivatives or condensation reactions. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and infrared (IR) spectroscopy to identify functional groups. Ensure reaction conditions (temperature, catalysts) are optimized to minimize byproducts .
- Experimental Design : Include control reactions without catalysts to isolate product formation pathways. Replicate synthesis protocols from peer-reviewed studies to validate reproducibility .
Q. How can researchers design experiments to assess the acute toxicity of this compound using appropriate biological models?
- Methodology : Follow OECD guidelines for acute oral toxicity testing. Use in vivo models (e.g., Wistar rats) with dose-ranging studies (LD50 determination) and histopathological analysis. For in vitro models, employ cell viability assays (MTT, ATP luminescence) in human bronchial or hepatic cell lines to assess cytotoxicity .
- Controls : Include vehicle-only controls (e.g., solvent used for compound dissolution) and positive controls (e.g., known cytotoxic agents) to validate assay sensitivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
